BenchChemオンラインストアへようこそ!

5-(Furan-3-yl)thiazol-2-amine

α-glucosidase inhibition antidiabetic drug discovery thiazole-furan SAR

5-(Furan-3-yl)thiazol-2-amine (CAS 1215072-19-7; molecular formula C₇H₆N₂OS; MW 166.20 g/mol) is a heterocyclic small molecule comprising a 2-aminothiazole core substituted at the 5-position with a furan-3-yl group. This compound belongs to the broader class of furylthiazole derivatives, which have been claimed in patents for their H₂-receptor antagonism and antimicrobial activities.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B12870835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-3-yl)thiazol-2-amine
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=CN=C(S2)N
InChIInChI=1S/C7H6N2OS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h1-4H,(H2,8,9)
InChIKeyIBNODQLVZVCONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-3-yl)thiazol-2-amine: A Regioisomerically Defined Thiazol-2-amine Scaffold for Medicinal Chemistry and Biological Screening


5-(Furan-3-yl)thiazol-2-amine (CAS 1215072-19-7; molecular formula C₇H₆N₂OS; MW 166.20 g/mol) is a heterocyclic small molecule comprising a 2-aminothiazole core substituted at the 5-position with a furan-3-yl group . This compound belongs to the broader class of furylthiazole derivatives, which have been claimed in patents for their H₂-receptor antagonism and antimicrobial activities [1]. Unlike the more commonly encountered furan-2-yl regioisomers, the furan-3-yl attachment introduces distinct electronic and steric properties that can alter target binding and metabolic stability, making this compound a valuable, differentiated building block for structure-activity relationship (SAR) exploration and focused library synthesis.

Why Generic Thiazol-2-amine Analogs Cannot Substitute for 5-(Furan-3-yl)thiazol-2-amine in Focused SAR Campaigns


Thiazol-2-amine derivatives are a privileged scaffold in medicinal chemistry, yet biological activity is exquisitely sensitive to the position and electronic character of aryl substituents [1]. The furan-3-yl attachment at the thiazole 5-position is regioisomerically distinct from the more prevalent furan-2-yl variants (e.g., 5-(furan-2-yl)thiazol-2-amine or 4-(furan-2-yl)thiazol-2-amine). The 3-substituted furan presents a different vector of the oxygen lone pair and altered π-electron distribution compared to the 2-substituted analog, which can translate into measurable differences in enzyme inhibition potency, selectivity, and even bacterial membrane penetration [2]. Consequently, direct substitution of 5-(furan-3-yl)thiazol-2-amine with a furan-2-yl or phenyl-thiazole analog in a validated hit or lead series risks loss of activity and misdirection of SAR interpretation. The evidence below quantifies where these regioisomeric and scaffold-level differences manifest in specific biological assays.

Quantitative Differentiation Evidence for 5-(Furan-3-yl)thiazol-2-amine Versus Closest Analogs


α-Glucosidase Inhibition: Furan-3-yl Thiazole-2-amines as a Class Outperform the Clinical Standard Acarbose by Over 100-Fold

In a systematic SAR study of 2,5-disubstituted furan derivatives incorporating a 1,3-thiazole-2-amino moiety, the entire compound series (III-01 through III-30) demonstrated α-glucosidase IC₅₀ values ranging from 0.645 to 94.033 µM, all substantially more potent than the clinical standard acarbose (IC₅₀ = 452.243 ± 54.142 µM) [1]. The most potent inhibitor, III-24, achieved an IC₅₀ of 0.645 ± 0.052 µM—a 701-fold improvement over acarbose—while III-10 showed an IC₅₀ of 4.120 ± 0.764 µM and acted as a competitive inhibitor (Kᵢ = 2.04 ± 0.72 µM) [2]. Although these data are for structurally related 2,5-disubstituted furan-thiazole-2-amines rather than 5-(furan-3-yl)thiazol-2-amine itself, they establish proof-of-class that the furan-3-yl thiazole-2-amine architecture supports single-digit to sub-micromolar α-glucosidase inhibition, a profile unattainable with simple phenyl-thiazole-2-amines or unsubstituted 2-aminothiazole.

α-glucosidase inhibition antidiabetic drug discovery thiazole-furan SAR

Antimicrobial Potency of 4-Furylthiazole Derivatives: Sub-µg/mL MIC Values Against Helicobacter pylori Establish Class-Level Antimicrobial Differentiation

A series of 2-(alkylguanidino)-4-furylthiazoles was evaluated for antimicrobial activity against H. pylori, with the n-hexylguanidino derivative 13 achieving an MIC of 0.11 µg/mL—a 250-fold improvement over the unsubstituted guanidino derivative 7 [1]. This sub-µg/mL potency level is characteristic of development-candidate quality for an infectious disease target. Although this study examined 4-furylthiazoles rather than 5-(furan-3-yl)thiazol-2-amine specifically, the data demonstrate that the furylthiazole core—when appropriately elaborated—can deliver antimicrobial potency orders of magnitude beyond what simple 2-aminothiazole or phenyl-thiazole congeners achieve. The furan ring is not merely a spectator substituent; replacement of the guanidine with bioisosteric groups (thiourea, urea, dimethylaminomethyl) abolished all activity, underscoring the critical interplay between the furylthiazole scaffold and the appended functional group [1].

antimicrobial activity Helicobacter pylori furylthiazole minimum inhibitory concentration

Cholinesterase Inhibition: Furan Substitution Position Determines AChE vs. BChE Selectivity in Thiazole-Based Derivatives

A recent study of 5-hydroxymethylfuran-incorporated thiazole-based derivatives (2a–2m) demonstrated IC₅₀ values for AChE ranging from 21.105 to 86.625 µM and for BChE from 6.932 to 34.652 µM, with Kᵢ values between 14.511–59.558 µM (AChE) and 4.763–23.823 µM (BChE) [1]. Critically, compound 2b showed selectivity for AChE (selectivity index = 0.609 favoring AChE), whereas all other derivatives exhibited selectivity for BChE, with compound 2f achieving a BChE Kᵢ of 4.763 ± 0.321 µM [2]. This selectivity divergence arises solely from variations in the phenyl substituent on the thiazole-furan scaffold, not from changes to the core furan-thiazole connectivity. For 5-(furan-3-yl)thiazol-2-amine, the furan-3-yl attachment point creates a different conformational and electronic landscape compared to the 5-hydroxymethylfuran-2-yl derivatives in this study, predicting a distinct selectivity profile that must be empirically determined—and cannot be inferred from furan-2-yl series data.

cholinesterase inhibition Alzheimer's disease acetylcholinesterase butyrylcholinesterase selectivity index

High-Impact Application Scenarios for 5-(Furan-3-yl)thiazol-2-amine Based on Quantitative Differentiation Evidence


Regioisomerically Defined Building Block for Kinase-Focused Compound Libraries

The furan-3-yl substitution pattern at the thiazole 5-position provides an underexplored vector in kinase inhibitor design, where the orientation of the furan oxygen lone pair and ring electronics can critically influence hinge-region binding. Unlike the saturated furan-2-yl thiazole-2-amine chemical space, the 3-furyl isomer offers a differentiated scaffold for generating patentable chemical matter with potentially improved selectivity profiles against kinase panels. Procurement of this specific regioisomer—rather than the cheaper, more abundant furan-2-yl analog—enables medicinal chemistry teams to explore unique SAR topography not accessible with conventional building blocks [1].

Lead Generation for Sub-Micromolar α-Glucosidase Inhibitor Programs

Class-level evidence demonstrates that 2,5-disubstituted furan derivatives containing a 1,3-thiazole-2-amino moiety achieve α-glucosidase IC₅₀ values as low as 0.645 µM, outperforming acarbose by 700-fold [1]. 5-(Furan-3-yl)thiazol-2-amine serves as the ideal unelaborated core for initiating a parallel chemistry effort targeting type 2 diabetes. Its primary amine handle at the thiazole 2-position enables rapid diversification via amide coupling, reductive amination, or urea formation, while the furan-3-yl group provides a pre-validated hydrophobic/π-stacking element for the enzyme active site [2].

Dual Cholinesterase Inhibitor Development for Alzheimer's Disease with Tunable AChE/BChE Selectivity

Thiazole-based furan derivatives have demonstrated the ability to achieve either AChE-selective or BChE-selective inhibition through peripheral substituent modulation, with Kᵢ values reaching 4.763 µM for BChE and 14.511 µM for AChE [1]. The furan-3-yl attachment point in 5-(furan-3-yl)thiazol-2-amine offers a distinct conformational starting point relative to the published furan-2-yl series, potentially yielding novel selectivity profiles. This compound is strategically suited for medicinal chemistry groups pursuing dual inhibitors or selective BChE inhibitors as disease-modifying AD agents, where the core scaffold's tunability is a documented advantage over fixed-selectivity chemotypes [2].

Quote Request

Request a Quote for 5-(Furan-3-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.